molecular formula C12H18N2O B10972957 N-(3,3-dimethylbutan-2-yl)pyridine-3-carboxamide

N-(3,3-dimethylbutan-2-yl)pyridine-3-carboxamide

Cat. No.: B10972957
M. Wt: 206.28 g/mol
InChI Key: UWGJBMHDCRFLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethylbutan-2-yl)pyridine-3-carboxamide is an organic compound belonging to the class of carboxamides This compound features a pyridine ring substituted with a carboxamide group and a 3,3-dimethylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-dimethylbutan-2-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 3,3-dimethylbutan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: N-(3,3-dimethylbutan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

N-(3,3-dimethylbutan-2-yl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethylbutan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

    N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar structural features but different functional groups.

    N-(Pyridin-3-yl)pyridine-2-carboxamide: Another pyridine-based carboxamide with different substitution patterns.

Uniqueness: N-(3,3-dimethylbutan-2-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bulky 3,3-dimethylbutan-2-yl group may influence its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(3,3-dimethylbutan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H18N2O/c1-9(12(2,3)4)14-11(15)10-6-5-7-13-8-10/h5-9H,1-4H3,(H,14,15)

InChI Key

UWGJBMHDCRFLHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)NC(=O)C1=CN=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.